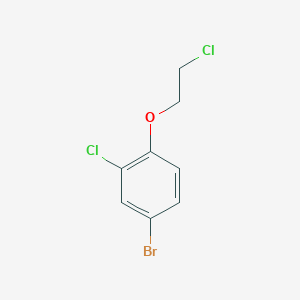![molecular formula C16H12N2O4S B3014703 N-([2,3'-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide CAS No. 2034567-49-0](/img/structure/B3014703.png)
N-([2,3'-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3’-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bifuran moiety linked to a cyanobenzenesulfonamide group, which contributes to its distinctive chemical properties and reactivity.
Mecanismo De Acción
Target of Action
It’s important to note that the mechanism of action of a compound usually involves specific molecular targets such as enzymes or receptors .
Mode of Action
The interaction of a compound with its targets often results in changes in cellular processes, which can lead to various physiological effects .
Biochemical Pathways
It’s worth noting that compounds can affect various biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
Pharmacokinetics describes the movement of a drug into, through, and out of the body, and these properties can significantly impact a drug’s bioavailability .
Result of Action
The action of a compound can lead to various molecular and cellular effects, depending on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can indeed influence the action of a compound, and these can include factors such as ph, temperature, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyanobenzenesulfonamide Group: This step involves the reaction of the bifuran derivative with a cyanobenzenesulfonamide precursor. Common reagents used in this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan derivatives.
Reduction: Reduction reactions can target the cyanobenzenesulfonamide group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan carboxylic acids.
Reduction: Amine derivatives.
Substitution: Sulfonamide derivatives with various substituents.
Aplicaciones Científicas De Investigación
N-([2,3’-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,5-furandicarboxylate: A furan derivative used in polymer synthesis.
2,5-Furandicarboxylic Acid: Another furan-based compound with applications in sustainable polymer production.
Bifuran Diesters: Used in the synthesis of high-performance bioplastics.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-4-cyanobenzenesulfonamide stands out due to its combined bifuran and cyanobenzenesulfonamide structure, which imparts unique chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-cyano-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c17-9-12-1-4-15(5-2-12)23(19,20)18-10-14-3-6-16(22-14)13-7-8-21-11-13/h1-8,11,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBXPRUDSIZISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

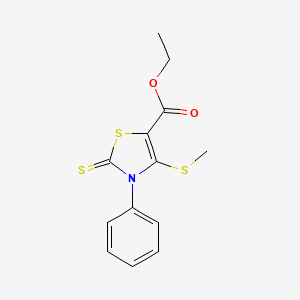
![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B3014622.png)
![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)
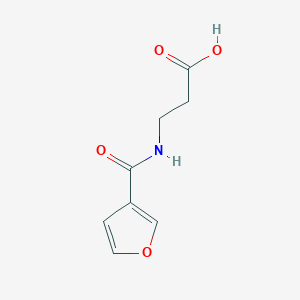
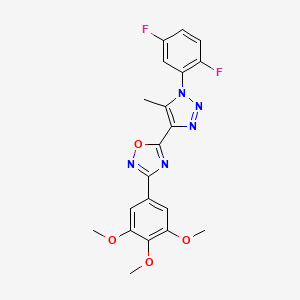
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B3014629.png)
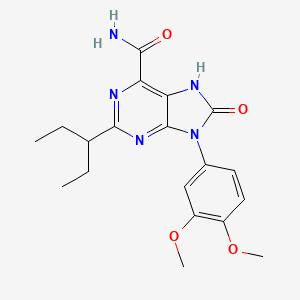
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate](/img/structure/B3014634.png)
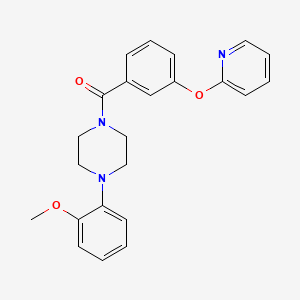
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B3014637.png)
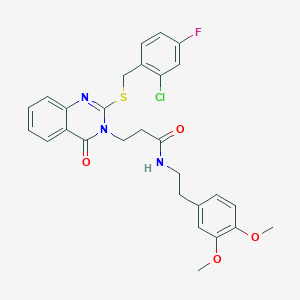
![1-cyclopropanecarbonyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B3014640.png)
